TGR-1202 hydrochloride
Übersicht
Beschreibung
TGR-1202 hydrochloride, also known as Umbralisib hydrochloride, is an orally active, potent, and selective dual PI3Kδ and casein kinase-1-ε (CK1ε) inhibitor . It has an EC50 of 22.2 nM and 6.0 μM for PI3Kδ and CK1ε, respectively . It exhibits unique immunomodulatory effects on chronic lymphocytic leukemia (CLL) T cells .
Molecular Structure Analysis
The molecular formula of TGR-1202 hydrochloride is C31H25ClF3N5O3. It has a molecular weight of 608.01 .
Wissenschaftliche Forschungsanwendungen
1. Tumor Growth Rate as a Clinical Endpoint TGR-1202 hydrochloride's applications in the realm of oncology are notable, especially in the context of tumor growth rate (TGR). TGR serves as a dynamic and quantitative measure for evaluating tumor response, particularly in patients with metastatic renal cell carcinoma (mRCC). It's an alternative clinical endpoint that correlates significantly with progression-free survival and overall survival. Moreover, TGR may serve as a valuable endpoint in clinical trials assessing new molecularly targeted therapies. The incorporation of TGR in assessing individual patients undergoing targeted therapies could assist clinicians in determining the effectiveness of a treatment and making timely decisions regarding the continuation of therapy beyond RECIST progression (Milella, 2016).
2. Potential in Hyperprogressive Disease Management In the field of hepatocellular carcinoma, the administration of PD-1 inhibitors like nivolumab has been associated with hyperprogressive disease (HPD), a phenomenon characterized by an accelerated tumor growth rate. The occurrence of HPD during PD-1 blockade, including treatments involving TGR-1202 hydrochloride, is a critical concern. Understanding the predictive factors and incidence of HPD in advanced hepatocellular carcinoma patients treated with PD-1 inhibitors is vital for optimizing patient outcomes. Studies indicate that a significant fraction of patients might experience rapid tumor growth induced by PD-1 inhibitors, emphasizing the need for careful patient selection and early identification of HPD (Kim et al., 2020).
3. Exploration in Genetic Toxicity Assessment TGR-1202 hydrochloride's potential extends into the domain of genetic toxicity assessment. Transgenic rodent (TGR) assays, which involve the enumeration of mutations in chromosomally-integrated targets contained in shuttle vectors, are crucial in chemical safety evaluations. In vitro transgene mutagenicity assays, which are based on cells derived from TGRs or cells transfected with transgenic shuttle vectors, offer promising tools for the safety evaluation of new and existing substances. These assays present a pragmatic approach for detecting different types of genetic damage, complementing in vivo TGR endpoints. However, challenges like the need for validation and consistency in protocols persist. Further validation of these assays could position them as valuable tools to augment or replace existing in vitro mammalian cell mutagenicity assays (White et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUVMVWYWMZIR-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TGR-1202 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.